molecular formula C17H13N3O3S2 B2658729 N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797761-00-2

N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2658729
CAS No.: 1797761-00-2
M. Wt: 371.43
InChI Key: IGLVPTHWMIUCPH-UHFFFAOYSA-N
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Description

N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide: is a complex organic compound that features a pyridine ring, a thiophene ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-amine, 5-(thiophene-3-carbonyl)thiophene-2-carboxylic acid, and oxalyl chloride.

    Step 1: The first step involves the formation of the oxalyl chloride derivative by reacting oxalyl chloride with 5-(thiophene-3-carbonyl)thiophene-2-carboxylic acid in the presence of a base such as triethylamine.

    Step 2: The intermediate product is then reacted with pyridine-3-amine to form the desired oxalamide compound. This reaction typically requires a solvent like dichloromethane and is carried out under reflux conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the synthesis of N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide would involve scaling up the laboratory procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts in various organic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology and Medicine

    Drug Development: Due to its structural complexity, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

Industry

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N1-(pyridin-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(pyridin-4-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
  • N1-(pyridin-3-yl)-N2-(benzyl)oxalamide

Uniqueness

N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

N'-pyridin-3-yl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-15(11-5-7-24-10-11)14-4-3-13(25-14)9-19-16(22)17(23)20-12-2-1-6-18-8-12/h1-8,10H,9H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLVPTHWMIUCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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